molecular formula C10H16N2O2S B11523277 3,7,7,8a-tetramethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one

3,7,7,8a-tetramethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one

Cat. No.: B11523277
M. Wt: 228.31 g/mol
InChI Key: VKMXVOKRYFRRQV-UHFFFAOYSA-N
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Description

3,7,7,8A-TETRAMETHYL-5-SULFANYLIDENE-HEXAHYDRO-2H-[1,3]OXAZOLO[3,2-C]PYRIMIDIN-2-ONE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,7,8A-TETRAMETHYL-5-SULFANYLIDENE-HEXAHYDRO-2H-[1,3]OXAZOLO[3,2-C]PYRIMIDIN-2-ONE involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, optimizing reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification methods are common in industrial settings to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3,7,7,8A-TETRAMETHYL-5-SULFANYLIDENE-HEXAHYDRO-2H-[1,3]OXAZOLO[3,2-C]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms .

Scientific Research Applications

3,7,7,8A-TETRAMETHYL-5-SULFANYLIDENE-HEXAHYDRO-2H-[1,3]OXAZOLO[3,2-C]PYRIMIDIN-2-ONE is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,7,7,8A-TETRAMETHYL-5-SULFANYLIDENE-HEXAHYDRO-2H-[1,3]OXAZOLO[3,2-C]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,7,8A-TETRAMETHYL-5-SULFANYLIDENE-HEXAHYDRO-2H-[1,3]OXAZOLO[3,2-C]PYRIMIDIN-2-ONE stands out due to its specific functional groups and the resulting chemical behavior. Its unique structure allows for diverse applications and reactivity compared to similar compounds .

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

3,7,7,8a-tetramethyl-5-sulfanylidene-6,8-dihydro-3H-[1,3]oxazolo[3,2-c]pyrimidin-2-one

InChI

InChI=1S/C10H16N2O2S/c1-6-7(13)14-10(4)5-9(2,3)11-8(15)12(6)10/h6H,5H2,1-4H3,(H,11,15)

InChI Key

VKMXVOKRYFRRQV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC2(N1C(=S)NC(C2)(C)C)C

Origin of Product

United States

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